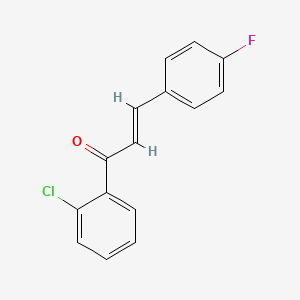

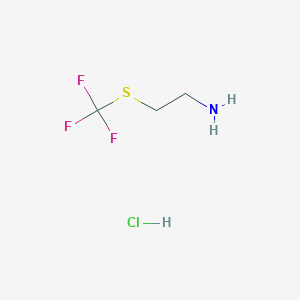

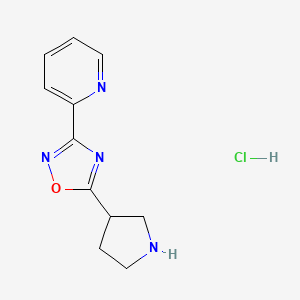

![molecular formula C13H24N2O2 B6354443 t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate CAS No. 1560342-76-8](/img/structure/B6354443.png)

t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of cyclopenta[c]pyridine . The cyclopenta[c]pyridine skeleton is found in a broad spectrum of bioactive natural products .

Synthesis Analysis

A diastereoselective synthesis strategy has been reported for the production of an octahydro-1H-cyclopenta[c]pyridine skeleton . This involves a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Molecular Structure Analysis

The molecular structure of cyclopenta[c]pyridine derivatives includes a pyridine ring . Some of these compounds have a cyclopenta[c]pyridine skeleton .Chemical Reactions Analysis

The synthesis of cyclopenta[c]pyridine derivatives involves a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Applications De Recherche Scientifique

Heterocyclic Compounds in Organic Synthesis and Drug Development

Heterocyclic compounds, such as pyridines and pyrimidines, serve as crucial building blocks in the synthesis of a wide range of organic molecules, owing to their versatile chemical properties and biological activities. These compounds are pivotal in the development of pharmaceuticals, agrochemicals, and dyes.

Chemical Synthesis and Catalysis

The chemistry of pyridine derivatives, including their synthesis, properties, and applications in forming metal complexes and catalysis, has been extensively studied. Such compounds are known for their spectroscopic properties, structures, and biological activities, making them valuable in various chemical reactions and as catalysts in organic synthesis (Boča, Jameson, & Linert, 2011).

Drug Synthesis

Heterocyclic N-oxide derivatives, including pyridine and indazole-based compounds, are noted for their applications in drug synthesis. These compounds exhibit a range of biological activities, making them significant in medicinal chemistry and drug development efforts (Li et al., 2019).

Biocatalyst Inhibition

Understanding the inhibition effects of carboxylic acids on biocatalysts highlights the importance of carboxylic acid derivatives in biotechnological applications. Research in this area is crucial for designing more robust microbial strains for industrial processes (Jarboe, Royce, & Liu, 2013).

Environmental and Analytical Applications

The study of microbial metabolism of heterocyclic compounds, including pyridine and its derivatives, under various conditions, illustrates their environmental significance. Understanding these metabolic pathways is essential for bioremediation strategies and environmental sustainability (Kaiser, Feng, & Bollag, 1996).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 6-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-5-4-9-6-11(14)7-10(9)8-15/h9-11H,4-8,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCLQZXASSWTRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CC(CC2C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

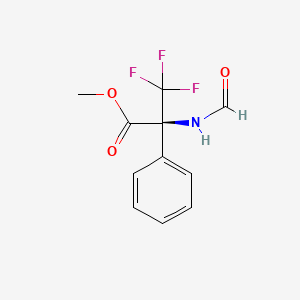

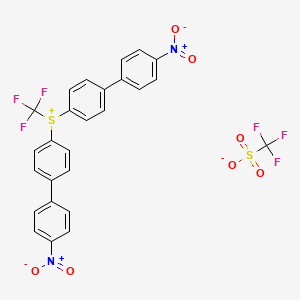

![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)

![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)